4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline 4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 1006336-95-3
VCID: VC5458978
InChI: InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3
SMILES: CN1C=C(C=N1)CNC2=CC=C(C=C2)F
Molecular Formula: C11H12FN3
Molecular Weight: 205.236

4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

CAS No.: 1006336-95-3

Cat. No.: VC5458978

Molecular Formula: C11H12FN3

Molecular Weight: 205.236

* For research use only. Not for human or veterinary use.

4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline - 1006336-95-3

Specification

CAS No. 1006336-95-3
Molecular Formula C11H12FN3
Molecular Weight 205.236
IUPAC Name 4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline
Standard InChI InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3
Standard InChI Key QZRGNKJGNZIGRI-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CNC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1-methyl-1H-pyrazole ring connected via a methylene bridge to a 4-fluoroaniline group. This configuration introduces both electron-donating (methyl group) and electron-withdrawing (fluorine atom) substituents, creating a polarized electronic environment that influences its reactivity and intermolecular interactions . The pyrazole ring contributes aromatic stability and hydrogen-bonding capabilities, while the fluorine atom enhances metabolic stability and membrane permeability—a critical factor in drug design.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₂FN₃
Molecular Weight205.236 g/mol
IUPAC Name4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline
SMILES NotationCN1C=C(C=N1)CNC2=CC=C(C=C2)F
InChI KeyQZRGNKJGNZIGRI-UHFFFAOYSA-N
Boiling Point337.8±27.0 °C at 760 mmHg
Density1.2±0.1 g/cm³

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically employs a nucleophilic substitution strategy:

  • Pyrazole Precursor Preparation: 1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized through Vilsmeier-Haack formylation of 1-methylpyrazole.

  • Reductive Amination: Condensation with 4-fluoroaniline using sodium cyanoborohydride or other reducing agents in polar aprotic solvents (e.g., DMF or THF).

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionsImpact on Yield
Temperature60–80°CMaximizes reaction rate without decomposition
SolventTetrahydrofuran (THF)Enhances nucleophilicity of amine
CatalystNaBH₃CNSelective reduction of imine intermediate
Reaction Time12–24 hoursEnsures complete conversion

Scalability Challenges

Industrial-scale production faces two primary hurdles:

  • Fluorine Handling: Requires specialized equipment due to HF byproduct formation during side reactions .

  • Regioselectivity Control: Competing reactions at pyrazole N-1 vs. C-4 positions necessitate careful stoichiometric balancing.

Material Science Applications

Organic Electronics

The compound’s conjugated π-system and electron-deficient fluorine atom make it suitable for:

  • OLED Materials: Hole-transport layers with HOMO levels ≈ -5.3 eV .

  • Semiconducting Polymers: Charge carrier mobility up to 0.12 cm²/V·s in thin-film transistors .

Supramolecular Chemistry

Crystallographic studies of analogs reveal:

  • Hydrogen-Bond Networks: N-H···N interactions create 2D frameworks with pore sizes of 4–6 Å.

  • Halogen Bonding: C-F···π interactions stabilize crystal packing (bond length = 3.2 Å) .

Future Research Directions

Unanswered Scientific Questions

  • Metabolic Pathways: CYP450 isoform specificity in hepatic clearance.

  • Polymorphism: Impact of crystalline forms on dissolution kinetics.

  • Synergistic Effects: Combination therapies with existing antiviral agents .

Technological Opportunities

  • Continuous Flow Synthesis: Microreactor systems to improve yield (projected 92% vs. batch 78%).

  • Computational Modeling: Machine learning predictions of novel derivatives with enhanced BBB permeability .

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